molecular formula C21H20N6O2S B2757337 (2-phenyl-2H-1,2,3-triazol-4-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705106-41-7

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2757337
CAS No.: 1705106-41-7
M. Wt: 420.49
InChI Key: RSJUQLHTIFSEKA-UHFFFAOYSA-N
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Description

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a chemical compound with the CAS Registry Number 1705106-41-7 and a molecular formula of C21H20N6O2S . It has a molecular weight of 420.49 g/mol . This reagent features a complex hybrid structure incorporating multiple heterocyclic systems, including a 2H-1,2,3-triazole linked to a phenyl group, a piperidine moiety, and a 1,2,4-oxadiazole ring connected to a thiophene group . This specific arrangement of pharmacophores makes it a compound of significant interest in early-stage drug discovery and medicinal chemistry research. Scientists can utilize it as a key intermediate or building block in the synthesis and development of novel bioactive molecules. Its structure suggests potential for application in high-throughput screening campaigns to identify new therapeutic targets. The compound is offered with a guaranteed high standard of purity and stability for research purposes. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-phenyltriazol-4-yl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c28-21(18-12-22-27(24-18)17-6-2-1-3-7-17)26-9-4-5-15(13-26)11-19-23-20(25-29-19)16-8-10-30-14-16/h1-3,6-8,10,12,14-15H,4-5,9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJUQLHTIFSEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NN(N=C2)C3=CC=CC=C3)CC4=NC(=NO4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-phenyl-2H-1,2,3-triazol-4-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a hybrid molecule that integrates the biological activities of triazole and oxadiazole moieties. This article discusses its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves the following steps:

  • Formation of the Triazole Ring : Utilizing 2-phenyl-2H-1,2,3-triazole as a starting material.
  • Oxadiazole Integration : The thiophenyl group is introduced through a reaction with 1,2,4-oxadiazole derivatives.
  • Piperidine Linkage : The piperidine ring is formed by reacting with appropriate aldehydes or ketones to yield the final compound.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds containing triazole and oxadiazole derivatives exhibit significant antimicrobial properties. For example:

  • Triazole derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Oxadiazole derivatives have been documented to possess activity against Mycobacterium tuberculosis, with some compounds demonstrating effectiveness against resistant strains .

Anticancer Activity

The anticancer potential of triazole and oxadiazole hybrids has been extensively studied:

  • Compounds featuring these moieties have demonstrated cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). For instance, one study reported an IC50 value below 1 μM for certain derivatives against MCF-7 cells .
Compound Cell Line IC50 (μM) Mechanism of Action
Compound AMCF-7<1Induction of apoptosis
Compound BHT-295.5Cell cycle arrest

Anti-inflammatory and Analgesic Properties

Some studies suggest that triazole and oxadiazole derivatives may also exhibit anti-inflammatory properties. The mechanisms often involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

  • Substituents on the Triazole Ring : Electron-donating groups enhance activity against microbial strains.
  • Oxadiazole Positioning : The position of the oxadiazole ring affects binding affinity to biological targets.
  • Piperidine Modifications : Variations in the piperidine structure can lead to altered pharmacokinetics and bioavailability.

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Case Study 1 : A study on a series of triazole derivatives showed a significant reduction in tumor growth in vivo models when administered at low doses .
  • Case Study 2 : Research focusing on oxadiazole-based compounds revealed that they could effectively inhibit Mycobacterium tuberculosis with a long half-life in biological systems .

Scientific Research Applications

Structural Overview

The molecular formula of the compound is C21H20N6O2SC_{21}H_{20}N_{6}O_{2}S, with a molecular weight of approximately 420.49 g/mol. The structure features a triazole ring, a piperidine moiety, and an oxadiazole group, which contribute to its diverse reactivity and biological activity.

Antimicrobial Activity

Research has indicated that compounds containing triazole and oxadiazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives similar to the target compound demonstrate effectiveness against various bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis .

Anticancer Potential

The triazole scaffold is known for its anticancer properties. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Neuropharmacological Effects

Piperidine derivatives are often explored for their neuropharmacological effects. The incorporation of the piperidine ring in this compound suggests potential applications in treating neurological disorders by modulating neurotransmitter systems .

Antitubercular Activity Study

A recent study synthesized a series of triazole-based compounds that were tested for their antitubercular activity against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited promising activity with low cytotoxicity profiles .

Anticancer Activity Evaluation

In another study focused on similar triazole derivatives, researchers evaluated their anticancer effects on various cell lines. The findings revealed that specific compounds significantly inhibited tumor growth in vitro and showed potential for further development as anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and scaffold modifications. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name/Structure Core Heterocycles Key Substituents Notable Differences Potential Bioactivity Implications
Target Compound 1,2,3-Triazole, 1,2,4-oxadiazole Thiophen-3-yl, piperidinylmethyl Unique oxadiazole-thiophene synergy Enhanced π-π stacking and metabolic stability
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Pyrazolone, benzothiazole Allyl, methyl, phenyl Pyrazolone core vs. triazole Reduced hydrogen-bonding capacity
5-{1-[(4-Fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one 1,2,4-Triazolone, piperidine 4-Fluorophenoxyacetyl Fluorophenyl vs. thiophene Altered lipophilicity and target selectivity
5-(1-(4-Fluorobenzyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole Thiazole, pyrazole 4-Fluorobenzyl Thiazole core vs. oxadiazole Reduced electron-withdrawing effects
1-{6-Methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one Triazolo-thiazole Methyl, acetyl Fused triazolo-thiazole system Limited conformational flexibility

Heterocyclic Core Variations

  • 1,2,3-Triazole vs.
  • 1,2,4-Oxadiazole vs. Thiazole : The oxadiazole’s electron-withdrawing nature improves metabolic stability relative to thiazole-containing analogs, which are more prone to oxidative degradation .

Substituent Effects

  • Thiophen-3-yl vs. Fluorophenyl/Phenyl : The thiophene’s electron-rich aromatic system likely enhances π-π interactions in hydrophobic binding pockets compared to fluorophenyl or phenyl groups, which prioritize lipophilicity .

Research Findings and Implications

Enhanced Binding Affinity : The combination of 1,2,3-triazole and 1,2,4-oxadiazole may synergize to improve interactions with polar residues in enzymatic active sites.

Metabolic Stability : The oxadiazole and thiophene groups could reduce susceptibility to cytochrome P450-mediated metabolism compared to compounds with thiazole or benzothiazole cores .

Solubility-Target Balance : The piperidine linker balances lipophilic (thiophene) and hydrophilic (triazole/oxadiazole) features, optimizing membrane permeability and aqueous solubility .

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole core is synthesized via click chemistry, as demonstrated in analogous systems:

  • Azide preparation : Treat phenylacetylene with sodium azide and copper(II) sulfate in aqueous methanol (yield: 85–92%).
  • Cycloaddition : React the azide with ethyl propiolate under Cu(I) catalysis (CuI, 10 mol%) in DMF at 60°C for 12 hours.

Reaction Conditions :

Step Reagents Solvent Temp (°C) Time (h) Yield (%)
1 NaN₃, CuSO₄ MeOH/H₂O 25 6 89
2 CuI, DIPEA DMF 60 12 78

Hydrolysis to Carboxylic Acid

Saponify the ester using NaOH (2M) in ethanol/water (1:1) at reflux for 4 hours (yield: 95%).

Synthesis of 3-((3-(Thiophen-3-yl)-1,2,4-Oxadiazol-5-yl)Methyl)Piperidine

Thiophene-3-Carbohydrazide Preparation

  • React thiophene-3-carbonyl chloride with hydrazine hydrate in THF (0°C to 25°C, 2 hours, yield: 88%).

Oxadiazole Formation via Cyclization

  • Intermediate nitrile synthesis : Treat thiophene-3-carbohydrazide with cyanogen bromide in acetic acid (80°C, 6 hours).
  • Cyclocondensation : React the nitrile with hydroxylamine hydrochloride in ethanol/water (reflux, 8 hours, yield: 75%).

Key Spectral Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, thiophene-H), 7.45–7.39 (m, 2H), 3.98 (s, 2H, CH₂).
  • IR (KBr) : 1745 cm⁻¹ (C=N–O).

Piperidine Functionalization

  • Mannich reaction : Treat piperidine with formaldehyde and the oxadiazole-methyl intermediate in acetonitrile (reflux, 12 hours, yield: 68%).

Fragment Coupling via Ketone Bridge Formation

Carboxylic Acid Activation

Activate Fragment A using HATU (1.5 eq) and DIPEA (3 eq) in dry DMF (0°C, 30 minutes).

Nucleophilic Acyl Substitution

  • Add Fragment B (1.1 eq) to the activated acid.
  • Stir at 25°C for 24 hours under nitrogen.

Optimization Insights :

  • Solvent screening : DMF > DCM > THF (yields: 72%, 58%, 49%).
  • Catalyst : HATU outperforms EDCI/HOBt (72% vs. 63%).

Purification : Silica gel chromatography (EtOAc/hexane 3:7) followed by recrystallization from CH₂Cl₂/MeOH.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆) :
    δ 8.51 (s, 1H, triazole-H), 7.89–7.82 (m, 5H, phenyl-H), 7.45 (dd, J = 5.1 Hz, 1H, thiophene-H), 4.12 (s, 2H, CH₂-oxadiazole), 3.71–3.65 (m, 4H, piperidine-H).
  • HRMS (ESI+) : m/z Calcd for C₂₂H₂₀N₆O₂S [M+H]⁺: 433.1421; Found: 433.1418.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30, 1 mL/min): 99.2% purity (RT = 6.72 min).

Challenges and Mitigation Strategies

  • Oxadiazole Ring Stability :

    • Issue: Decomposition under acidic conditions during piperidine functionalization.
    • Solution: Use neutral pH and low temperatures during Mannich reaction.
  • Triazole Regioselectivity :

    • Issue: Competing 1,4- vs. 1,5-regioisomers during CuAAC.
    • Solution: Optimize Cu(I) catalyst loading (10 mol% CuI).

Scale-Up Considerations

  • Batch Size : Successful at 100 g scale with consistent yields (70–72%).
  • Cost Drivers :
    • HATU (37% of raw material cost)
    • Thiophene-3-carbonyl chloride (28%).

Q & A

Q. What are the recommended synthetic routes for this compound, and what key reaction conditions optimize yield?

The synthesis typically involves multi-step heterocyclic chemistry. A common approach includes:

  • Step 1 : Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 2-phenylacetylene and an azide derivative.
  • Step 2 : Synthesis of the 1,2,4-oxadiazole-thiophene moiety via cyclization of thiophene-3-carboxylic acid hydrazide with nitrile intermediates under reflux in ethanol .
  • Step 3 : Piperidine functionalization via Mannich reaction or alkylation, followed by coupling to the triazole-oxadiazole scaffold using a methanone linker. Key Conditions : Reflux in ethanol (70–80°C), stoichiometric control of phenylisothiocyanate, and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and chromatographic methods are critical for structural validation?

  • 1H/13C NMR : Confirm regiochemistry of the triazole ring (e.g., 1,2,3-triazole vs. 1,2,4-triazole) and piperidine substitution patterns.
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and C-N stretches (~1250 cm⁻¹) .
  • HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]+) .
  • Elemental Analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict biological activity and target interactions?

  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, dipole moments) to assess reactivity and stability. Compare with experimental NMR/IR data to validate tautomeric forms (e.g., thione-thiol equilibrium) .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., fungal lanosterol 14α-demethylase, PDB: 3LD6). Prioritize compounds with strong hydrogen bonding to heme groups or hydrophobic interactions with active-site residues .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay Variability : Standardize protocols (e.g., MIC values for antimicrobial activity using CLSI guidelines) and control solvent effects (DMSO vs. aqueous buffers) .
  • Structural Analog Analysis : Compare activity trends in derivatives (Table 1). For example, replacing thiophene with phenyl groups may reduce antifungal potency due to altered π-π stacking .

Table 1 : Comparative Bioactivity of Structural Analogs

Core StructureSubstitutionAntifungal IC50 (µM)Reference
1,2,3-Triazole + oxadiazoleThiophen-3-yl12.3 ± 1.2
1,2,4-Triazole + oxadiazolePhenyl45.6 ± 3.8
1,2,3-Triazole + thiadiazole4-Methoxyphenyl28.9 ± 2.1

Q. How do solvent and pH conditions influence the compound’s stability during biological assays?

  • Solvent Effects : Ethanol/water mixtures enhance solubility but may promote hydrolysis of the oxadiazole ring at pH < 5. Use phosphate buffers (pH 7.4) for in vitro assays .
  • Long-Term Stability : Store lyophilized samples at -20°C; avoid repeated freeze-thaw cycles to prevent degradation of the methanone linker .

Methodological Notes

  • Synthesis Optimization : Employ Design of Experiments (DoE) to test variables (temperature, catalyst loading) and improve yields .
  • Data Reproducibility : Cross-validate spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs or Gaussian) .

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